2-Bromo-6-methoxy-4-methylaniline

Catalog No.
S2781260
CAS No.
147699-87-4
M.F
C8H10BrNO
M. Wt
216.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-4-methylaniline

CAS Number

147699-87-4

Product Name

2-Bromo-6-methoxy-4-methylaniline

IUPAC Name

2-bromo-6-methoxy-4-methylaniline

Molecular Formula

C8H10BrNO

Molecular Weight

216.078

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3

InChI Key

UOJKOUMHFJQDEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)N)OC

Solubility

not available

2-Bromo-6-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10BrNOC_8H_{10}BrNO. It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and a methylamino group at the 4-position. This compound is part of the aniline family, which are compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The presence of these substituents imparts unique chemical properties that make it valuable in various chemical syntheses and applications.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are essential for synthesizing complex organic molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
  • Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.

The biological activity of 2-Bromo-6-methoxy-4-methylaniline has been studied in various contexts:

  • Enzyme Interaction: This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Its interaction can lead to the formation of reactive intermediates that may further react with biomolecules, including proteins and nucleic acids.
  • Cellular Effects: It influences cellular processes by modulating signaling pathways, affecting kinases and phosphatases that regulate functions like proliferation and apoptosis.

2-Bromo-6-methoxy-4-methylaniline can be synthesized through various methods:

  • Electrophilic Aromatic Substitution: This method involves introducing a bromine atom into the aromatic ring of 4-methoxy-6-methylaniline using bromine gas or a bromide salt.
  • Bromination of Methoxyaniline: The synthesis typically employs controlled conditions to optimize yield and purity, often utilizing ionic liquids or other environmentally friendly methods .

Industrial Production Methods

In industrial settings, large-scale production may involve optimized bromination processes using continuous flow reactors to enhance efficiency and safety.

2-Bromo-6-methoxy-4-methylaniline has diverse applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Drug Development: The compound is used in developing biologically active molecules and therapeutic agents.
  • Material Science: It finds applications in producing dyes and other industrial chemicals.

Studies on 2-Bromo-6-methoxy-4-methylaniline have focused on its interactions with biological systems. For instance, it may inhibit certain enzymes or influence gene expression through binding interactions with specific molecular targets. Its effects are likely mediated through changes in metabolic pathways or direct interactions with biomolecules .

Several compounds share structural similarities with 2-Bromo-6-methoxy-4-methylaniline. Here are some notable examples:

Compound NameCAS NumberUnique Features
2-Bromo-5-methoxyaniline32338-02-6Different substitution pattern on the benzene ring
2-Bromo-4-chloro-6-methoxyanilineNot specifiedContains chlorine instead of a methyl group
2-Bromo-4-methylpyridineNot specifiedPyridine ring instead of an aniline structure
2-Bromo-6-methyl-4-(trifluoromethoxy)anilineNot specifiedContains trifluoromethoxy group

Uniqueness

The uniqueness of 2-Bromo-6-methoxy-4-methylaniline lies in its specific substitution pattern that influences its reactivity and physical properties, making it a valuable intermediate in various synthetic pathways. Its distinct combination of bromine, methoxy, and methyl groups allows for unique interactions in biochemical environments compared to other similar compounds .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-bromo-6-methoxy-4-methylaniline through analysis of both proton and carbon environments. The substitution pattern on the aromatic ring creates distinct chemical environments that can be readily distinguished through NMR analysis [2] [3].

¹H Nuclear Magnetic Resonance Spectral Analysis

The ¹H NMR spectrum of 2-bromo-6-methoxy-4-methylaniline exhibits characteristic patterns consistent with trisubstituted aniline derivatives. Based on comparative analysis with related brominated anilines [2] [3], the amino protons typically appear as a broad singlet in the range of 3.5-4.0 ppm. For 2-bromo-4-methylaniline, the amino protons resonate at 3.93 ppm as a broad singlet [3], while 4-bromo-2-methylaniline shows amino protons at 3.56 ppm [3].

The aromatic proton region displays a simplified pattern due to the symmetrical substitution around the amino group. The target compound is expected to show two distinct aromatic proton signals: one for the proton at the 3-position (meta to the amino group and ortho to the methoxy group) and another for the proton at the 5-position (meta to both amino and methyl substituents). These signals typically appear between 6.4-7.3 ppm [2].

The methoxy group protons appear as a characteristic singlet around 3.8-3.9 ppm, consistent with aryl methoxy substituents [4] [5]. The methyl group attached to the aromatic ring resonates as a singlet around 2.2-2.3 ppm, similar to other methylated anilines where 2-bromo-4-methylaniline shows a methyl signal at 2.24 ppm [3].

Integration ratios provide confirmation of the molecular structure: amino protons (2H), aromatic protons (2H), methoxy protons (3H), and methyl protons (3H), giving a total integration ratio of 2:2:3:3.

¹³C Nuclear Magnetic Resonance Spectral Features

Carbon-13 NMR spectroscopy offers detailed information about the electronic environment of each carbon atom in 2-bromo-6-methoxy-4-methylaniline. The spectrum exhibits eight distinct carbon signals corresponding to the eight unique carbon environments in the molecule [6] [3].

The aromatic carbon bearing the amino group typically appears around 142-146 ppm, as observed in related brominated anilines [3]. For comparison, 2-bromo-4-methylaniline shows this carbon at 142.0 ppm, while 4-bromoaniline displays it at 146.1 ppm [3]. The carbon bearing the bromine substituent appears significantly upfield at approximately 108-115 ppm due to the heavy atom effect [3].

The methoxy-substituted carbon resonates in the range of 150-160 ppm, characteristic of aromatic carbons bearing electron-donating oxygen substituents [4] [5]. The chemical shift of methoxy carbons shows significant dependence on the substitution pattern, with ortho-disubstituted methoxy groups typically appearing around 61-62 ppm compared to 56 ppm for less hindered methoxy groups [4].

The remaining aromatic carbons appear between 115-135 ppm, with their exact positions influenced by the electronic effects of the substituents. The methyl carbon attached to the aromatic ring typically resonates around 20 ppm, consistent with other methylated anilines [3] [7].

Advanced Multinuclear Nuclear Magnetic Resonance Techniques

Two-dimensional NMR techniques provide valuable connectivity and spatial information for structural confirmation. Correlation spectroscopy experiments establish through-bond connectivities between protons and carbons, while nuclear Overhauser effect spectroscopy reveals through-space interactions that confirm the substitution pattern [8] [9] [10].

Heteronuclear single quantum coherence experiments directly correlate ¹H and ¹³C signals, confirming assignments and revealing carbon multiplicity. Heteronuclear multiple bond correlation experiments establish long-range ¹H-¹³C connectivities, particularly useful for confirming the positions of substituents relative to the amino group [9] [11].

Nitrogen-15 NMR spectroscopy, while challenging due to low natural abundance, provides direct information about the amino nitrogen environment. Studies on substituted anilines show amino nitrogen chemical shifts in the range of 60-80 ppm, with significant sensitivity to substituent electronic effects [12] [13] [14]. The chemical shift is influenced by both inductive and resonance effects of the ring substituents.

Bromine NMR spectroscopy using either ⁷⁹Br or ⁸¹Br nuclei is technically challenging due to the quadrupolar nature of these nuclei, resulting in very broad signals [15]. However, when observable, bromine NMR can provide information about the bromine environment and its involvement in intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy provides complementary information to NMR spectroscopy, offering insights into functional group identification and molecular interactions through analysis of characteristic vibrational modes [16] [17] [18].

Fourier Transform Infrared Spectral Band Assignments

The FTIR spectrum of 2-bromo-6-methoxy-4-methylaniline displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Detailed vibrational analysis has been performed on related brominated anilines using both experimental and theoretical approaches [17] [18] [19].

The amino group gives rise to two prominent N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The symmetric stretch typically appears around 3350 cm⁻¹, while the asymmetric stretch occurs near 3450 cm⁻¹ [17] [18]. These bands may show slight shifts depending on intermolecular hydrogen bonding in the solid state.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, typically around 3050 cm⁻¹. The aromatic C=C skeletal vibrations manifest as multiple bands between 1450-1650 cm⁻¹, with characteristic peaks around 1590 and 1490 cm⁻¹ [17] [18].

The methoxy group contributes several characteristic bands: C-O-C stretching vibrations appear around 1250 and 1030 cm⁻¹, while the methyl C-H stretching and bending modes contribute to the aliphatic region [4]. The aromatic methyl group shows C-H stretching around 2920 cm⁻¹ and bending vibrations in the 1380-1460 cm⁻¹ region.

The C-N stretching vibration of the aniline group appears around 1290 cm⁻¹, while the N-H bending (scissoring) mode of the amino group occurs near 1620 cm⁻¹ [17] [18]. The C-Br stretching vibration appears in the fingerprint region around 580 cm⁻¹.

Fourier Transform Raman Spectroscopic Analysis

Fourier Transform Raman spectroscopy provides complementary vibrational information, particularly for vibrations that are weak or absent in the infrared spectrum due to selection rule differences [17] [18]. The Raman spectrum is particularly sensitive to symmetric vibrations and aromatic ring breathing modes.

The aromatic ring breathing mode typically appears around 1000 cm⁻¹ in the Raman spectrum and is often one of the strongest bands observed. The C-C stretching vibrations of the aromatic ring appear as medium to strong bands between 1450-1650 cm⁻¹ [17] [18].

The C-Br stretching vibration, which may be weak in the infrared spectrum, often appears more prominently in the Raman spectrum due to the polarizability change associated with the heavy bromine atom. Symmetrical stretching modes of the methoxy and methyl groups are also well-observed in Raman spectroscopy.

Comparative Analysis with Related Compounds

Comparative vibrational analysis with structurally related compounds provides valuable insight into the effects of substitution pattern on vibrational frequencies [17] [18] [19]. Studies on 2-bromo-4-methylaniline using both Hartree-Fock and density functional theory calculations show excellent agreement between calculated and experimental frequencies [17] [18].

The presence of electron-donating substituents (amino and methoxy groups) and electron-withdrawing substituents (bromine) creates a complex electronic environment that influences vibrational frequencies. The methoxy group at the 6-position introduces additional vibrational modes and may participate in intramolecular interactions with the amino group [4].

Theoretical calculations using density functional theory methods with appropriate basis sets can accurately predict vibrational frequencies and assist in band assignments [17] [18]. The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP calculations) to account for anharmonicity and basis set limitations.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns characteristic of substituted anilines [20] [21] [22].

Fragmentation Patterns

The molecular ion peak of 2-bromo-6-methoxy-4-methylaniline appears at m/z 216, corresponding to the molecular formula C₈H₁₀BrNO. The molecular ion typically shows moderate intensity (35-45% relative abundance) due to the stabilizing effect of the aromatic system and the destabilizing effect of the bromine substituent [20] [21].

Characteristic fragmentation pathways include loss of methyl radicals (M-15, m/z 201), loss of formyl groups (M-29, m/z 187), and loss of formaldehyde (M-30, m/z 186). The loss of methoxy functionality (M-31) is also commonly observed in methoxy-substituted aromatics [21] [20].

Aromatic fragmentation leads to formation of brominated fragments around m/z 136 and methylated fragments around m/z 121. The tropylium-type ion at m/z 91 is typically observed in substituted aromatic compounds, though it may be shifted due to the specific substitution pattern [20] [21].

The base peak often corresponds to a stable aromatic fragment, frequently the bromobenzene cation or a rearranged methylaniline fragment. Rearrangement processes involving hydrogen transfers are common in aromatic amine mass spectrometry [20] [22].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides accurate mass measurements that confirm elemental composition and distinguish between isobaric interferences [20]. The molecular ion of 2-bromo-6-methoxy-4-methylaniline has a calculated exact mass of 215.9993 Da for the ⁷⁹Br isotope and 217.9973 Da for the ⁸¹Br isotope.

The isotope pattern shows characteristic 1:1 intensity ratio for the M+2 peak due to the bromine isotopes, providing confirmation of bromine content. High-resolution analysis also reveals the exact masses of fragment ions, enabling determination of neutral losses and rearrangement mechanisms [20].

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies. Sequential fragmentation can reveal the order of neutral losses and identify stable intermediate ions [20] [22].

X-ray Crystallography Studies

X-ray crystallography provides definitive structural information including bond lengths, bond angles, and intermolecular interactions in the solid state [23] [24] [25].

Crystal structure analysis of related brominated anilines reveals typical bond parameters and packing arrangements [24] [25] [26]. The C-N bond length in anilines is typically around 1.40-1.42 Å, intermediate between single and double bond character due to resonance effects [27]. The presence of electron-donating and withdrawing substituents can influence this bond length slightly.

The amino group typically adopts a pyramidal geometry with the nitrogen atom slightly out of the plane of the aromatic ring [24] [25]. The degree of pyramidalization depends on intermolecular hydrogen bonding interactions and crystal packing forces.

Bromine substituents often participate in halogen bonding interactions, influencing crystal packing and potentially affecting physical properties [24]. The methoxy group may adopt different conformations depending on steric interactions with neighboring substituents [28] [29].

Expected crystallographic parameters include an orthorhombic or monoclinic crystal system with typical unit cell dimensions for substituted anilines. The density is expected to be elevated (1.4-1.7 g/cm³) due to the presence of the bromine atom [24] [25].

XLogP3

2.3

Dates

Last modified: 08-17-2023

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